molecular formula C12H11F3N2O3 B7791128 CID 5354891

CID 5354891

Cat. No. B7791128
M. Wt: 288.22 g/mol
InChI Key: HIVZWGFKJDAQNI-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5354891 is a useful research compound. Its molecular formula is C12H11F3N2O3 and its molecular weight is 288.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5354891 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5354891 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,16H,2H2,1H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVZWGFKJDAQNI-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1)/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5354891

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